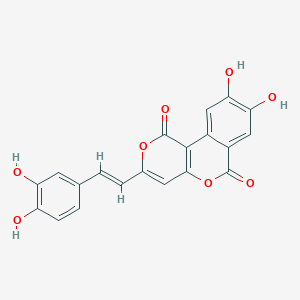

phelligridin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H12O8 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |

InChI |

InChI=1S/C20H12O8/c21-13-4-2-9(5-14(13)22)1-3-10-6-17-18(20(26)27-10)11-7-15(23)16(24)8-12(11)19(25)28-17/h1-8,21-24H/b3-1+ |

InChI Key |

KKEIHFGUYDHUBS-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC3=C(C4=CC(=C(C=C4C(=O)O3)O)O)C(=O)O2)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC3=C(C4=CC(=C(C=C4C(=O)O3)O)O)C(=O)O2)O)O |

Synonyms |

1H,6H-pyrano(4,3-c)(2)benzopyran-1,6-dione, 3-((E)-2-(3,4-dihydroxyphenyl)ethenyl)-8,9-dihydroxy- 3-((E)-2-(3,4-dihydroxyphenyl)vinyl)-8,9-dihydroxy-1H,6H-pyrano(4,3-c)isochromene-1,6-dione phelligridin D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Fungal Sources and Biological Habitats

Phelligridin D is a secondary metabolite produced by various species of fungi, primarily within the genera Phellinus and Inonotus. These fungi are typically wood-decaying organisms, playing a crucial role in the decomposition of lignocellulosic matter in forest ecosystems.

Several species of the genus Phellinus have been identified as sources of this compound. These fungi are often found growing on the trunks and branches of both living and dead trees.

Phellinus baumii : This species is a known producer of this compound. tandfonline.comnih.govnih.govresearchgate.net It has been traditionally used in some East Asian countries. tandfonline.comnih.gov

Phellinus igniarius : this compound has been isolated from Phellinus igniarius, a fungus commonly known as the "willow bracket" or "false tinder fungus". chiba-u.jpresearchgate.netplos.orgijrar.orgnih.govrsc.orgrsc.orgresearchgate.net This species is widespread and can be found on a variety of hardwood trees.

Phellinus linteus : Also a source of this compound, Phellinus linteus is a medicinal mushroom that has been used for centuries in traditional Asian medicine. chiba-u.jpresearchgate.netijrar.orgrsc.orgrsc.orgresearchgate.netresearchgate.netnp-mrd.org It is often referred to as "Meshima" in Japan.

Phellinus robustus : Research has confirmed the presence of this compound in Phellinus robustus. researchgate.netresearchgate.net

| Species | Common Name | Habitat |

|---|---|---|

| Phellinus baumii | - | Found on trees. tandfonline.comnih.govnih.govresearchgate.net |

| Phellinus igniarius | Willow Bracket, False Tinder Fungus | Grows on various hardwood trees. chiba-u.jpresearchgate.netplos.orgijrar.orgnih.govrsc.orgrsc.orgresearchgate.net |

| Phellinus linteus | Meshima | Grows on mulberry trees. chiba-u.jpresearchgate.netijrar.orgrsc.orgrsc.orgresearchgate.netresearchgate.netnp-mrd.org |

| Phellinus robustus | - | Found on oak and other hardwoods. researchgate.netresearchgate.net |

The genus Inonotus also includes species that synthesize this compound. Like Phellinus, these fungi are typically wood-rotting and are found in various forest environments.

Inonotus obliquus : Commonly known as Chaga mushroom, Inonotus obliquus is a well-documented source of this compound. ijrar.orgnp-mrd.orgmdpi.comresearchgate.netnih.govglobalauthorid.comsciopen.com It is a parasitic fungus that primarily grows on birch trees.

Inonotus hispidus : this compound has been identified in Inonotus hispidus, a fungus that causes a white rot in a variety of hardwood trees. researchgate.netsyjxb.combvsalud.org

| Species | Common Name | Habitat |

|---|---|---|

| Inonotus obliquus | Chaga Mushroom | Primarily grows on birch trees. ijrar.orgnp-mrd.orgmdpi.comresearchgate.netnih.govglobalauthorid.comsciopen.com |

| Inonotus hispidus | Shaggy Bracket | Found on various hardwood trees. researchgate.netsyjxb.combvsalud.org |

Phellinus Species (e.g., P. baumii, P. igniarius, P. linteus, P. robustus)

Extraction and Purification Techniques

The isolation of this compound from its fungal sources involves a multi-step process that begins with extraction and is followed by purification to obtain the pure compound.

The initial step in isolating this compound involves extracting the compound from the fungal material using a suitable solvent. The choice of solvent is critical for maximizing the yield of the target compound.

Methanol (B129727) and Ethanol (B145695) : Methanol and ethanol are commonly used solvents for the initial extraction of this compound from the fruiting bodies of Phellinus and Inonotus species. nih.govmdpi.comoup.comnih.gov The ground fungal material is typically soaked in the solvent at room temperature. nih.gov

Ethyl Acetate (B1210297) : Following the initial alcohol extraction, a liquid-liquid partitioning step is often employed using ethyl acetate to separate compounds based on their polarity. nih.govresearchgate.net The ethyl acetate fraction is often enriched with this compound and other polyphenols. nih.govresearchgate.net

After the initial extraction, a series of chromatographic techniques are employed to separate this compound from other co-extracted compounds.

Column Chromatography : This is a fundamental technique used for the initial separation of the crude extract. Sephadex LH-20 is a common stationary phase used for the size-exclusion chromatography of polyphenols like this compound, with methanol often used as the mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently utilized. nih.govnih.gov This technique offers high resolution and allows for the isolation of highly pure this compound. nih.gov A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) and water as the mobile phase. nih.gov

Solvent-Based Extraction Approaches

Structural Elucidation Methodologies

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy are essential tools for determining the carbon-hydrogen framework of the molecule. chiba-u.jpplos.orgnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of this compound. nih.gov This information is crucial for confirming the molecular formula of the compound.

By combining the data from these spectroscopic methods, researchers can unequivocally determine the complex, multi-ring structure of this compound. nih.gov

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The structural elucidation of this compound is heavily reliant on a combination of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. Using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), the quasi-molecular ion peak [M-H]⁻ was observed at an m/z of 379.0466. nih.gov This experimental value is in close agreement with the calculated value of 379.0454 for the molecular formula C₂₀H₁₂O₈, confirming the elemental composition of the compound. nih.govrsc.org

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for mapping the carbon-hydrogen framework of the molecule. researchgate.net One-dimensional (1D) NMR spectra reveal the chemical environment of each proton and carbon atom, while two-dimensional (2D) NMR experiments (such as HSQC and HMBC) establish the connectivity between them. nih.gov For instance, ¹H NMR data for this compound show characteristic signals for aromatic and vinylic protons, and the coupling constants help to determine their relative positions. rsc.org The ¹³C NMR spectrum complements this by identifying the carbon skeleton, including carbonyl carbons of the pyrone rings and carbons of the phenolic moieties. rsc.org The spectral data are often recorded in deuterated solvents like DMSO-d₆ or CDCl₃. rsc.orgoup.com

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| HRMS (ESI) | [M-H]⁻ m/z (calcd.) | 379.0454 for C₂₀H₁₁O₈ | rsc.org |

| HRMS (ESI) | [M-H]⁻ m/z (found) | 379.0475 | rsc.org |

| HRESIMS | [M-H]⁻ m/z (found) | 379.0466 | nih.gov |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 10.75 (s, 1H) | rsc.org |

| δ (ppm) | 10.10 (s, 1H) | ||

| δ (ppm) | 9.58 (s, 1H) | ||

| δ (ppm) | 9.17 (s, 1H) | ||

| δ (ppm) | 8.33 (s, 1H) | ||

| δ (ppm) | 7.51 (s, 1H) | ||

| δ (ppm) | 7.28 (d, J = 15.3 Hz, 1H) | ||

| δ (ppm) | 7.08 (s, 1H) | ||

| δ (ppm) | 6.99 (d, J = 8.3 Hz, 1H) | ||

| δ (ppm) | 6.78 (d, J = 15.3 Hz, 1H) | ||

| δ (ppm) | 6.79 (d, J = 8.3 Hz, 1H) | ||

| δ (ppm) | 6.71 (s, 1H) | ||

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 160.8 | rsc.org |

| δ (ppm) | 159.5 | ||

| δ (ppm) | 158.7 | ||

| δ (ppm) | 158.4 | ||

| δ (ppm) | 153.6 | ||

| δ (ppm) | 147.9 | ||

| δ (ppm) | 147.0 | ||

| δ (ppm) | 145.7 | ||

| δ (ppm) | 135.9 | ||

| δ (ppm) | 127.0 | ||

| δ (ppm) | 126.7 | ||

| δ (ppm) | 120.9 | ||

| δ (ppm) | 115.9 | ||

| δ (ppm) | 115.5 | ||

| δ (ppm) | 114.5 | ||

| δ (ppm) | 114.1 | ||

| δ (ppm) | 111.4 | ||

| δ (ppm) | 110.5 | ||

| δ (ppm) | 99.0 | ||

| δ (ppm) | 98.8 |

Comparison with Known Analogues

The identification of this compound is greatly facilitated by comparing its spectroscopic data with those of known, structurally similar compounds. nih.gov this compound belongs to a class of styrylpyrone-derived polyphenols and is often co-isolated with other analogues from fungi of the Phellinus and Inonotus genera. nih.govnp-mrd.org

A key structural analogue is hispidin (B607954), which is considered a biosynthetic precursor or a core structural motif for phelligridins. nih.govrsc.org The right-hand segment of the this compound molecule is structurally identical to hispidin. rsc.org By comparing the NMR signals of this compound with those of hispidin, specific resonances corresponding to the styrylpyrone moiety can be confidently assigned. nih.gov

Furthermore, direct comparison with other phelligridins, such as phelligridin C, is crucial. Phelligridin C and D differ only in the hydroxylation pattern of the styryl group. rsc.orgrsc.org This subtle difference is clearly reflected in their respective NMR and MS data, allowing for unambiguous identification. For example, the mass spectrum of phelligridin C shows a molecular ion corresponding to the formula C₂₀H₁₂O₇, differing from this compound by one oxygen atom. rsc.org

This compound has also been isolated alongside other related compounds, including davallialactone, inoscavin A, phelligridin F, and interfungin A. nih.govresearchgate.netnih.gov The established structures and spectral data of this library of natural products provide a critical reference framework for confirming the identity of new isolates like this compound. This comparative approach is a cornerstone of natural product chemistry, ensuring accurate structural assignment.

Biosynthetic Pathways and Precursors

Proposed Hispidin-Phelligridin D Biosynthetic Linkage

Structural analyses and isolation studies strongly suggest that hispidin (B607954) is a pivotal intermediate in the formation of phelligridins. nih.govresearchgate.net Phelligridin D is proposed to be biosynthesized through the oxidative coupling of two key precursors: hispidin and 3,4-dihydroxybenzaldehyde (B13553). nih.gov This suggests that the final step in this compound formation is the joining of these two distinct molecular units, a process likely catalyzed by specific enzymes within the fungus. The biogenesis of many hispidin derivatives is speculated to occur via the condensation of hispidin, a reaction that could be facilitated by peroxidase enzymes. nih.gov

Identified Key Intermediates and Precursors

The formation of hispidin, and subsequently this compound, relies on several fundamental precursor molecules. Research has identified two main theoretical pathways for hispidin biosynthesis. One proposed pathway involves the cinnamate (B1238496) route, utilizing precursors such as caffeic acid, ATP, and malonyl-CoA. nih.govmdpi.com The synthesis begins with the activation of caffeic acid to caffeoyl-CoA, which then undergoes condensation with two molecules of malonyl-CoA. mdpi.com Isotope labeling experiments have confirmed that the styryl portion of the hispidin molecule is derived from intermediates of the phenylpropanoid pathway, including cinnamic acid and caffeic acid, while the pyrone ring is formed from acetate (B1210297) and malonate. mdpi.com

An alternative and more recently elucidated pathway suggests that hispidin is formed through the condensation of tricetolatone (also known as triacetic acid lactone or TAL) and 3,4-dihydroxybenzaldehyde. nih.govresearchgate.net Experimental studies have shown that adding tricetolatone to P. igniarius cultures leads to an increased production of hispidin and its derivatives, identifying it as a key biosynthetic precursor. nih.gov

Enzymatic Systems and Catalytic Mechanisms

The biosynthesis of this compound is governed by a sophisticated enzymatic machinery, primarily involving enzymes that first synthesize hispidin and then catalyze its conversion to more complex derivatives.

The formation of the pyrone ring in hispidin is a hallmark of polyketide synthesis. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKS), which use precursors like acetyl-CoA and malonyl-CoA. encyclopedia.pub In the context of hispidin biosynthesis, a PKS is responsible for the initial steps. One study on P. igniarius identified a specific polyketide synthase (GME4094_g) whose expression levels were correlated with hispidin production. nih.gov The general mechanism involves a PKS catalyzing the conversion of starter units (like caffeoyl-CoA) and extender units (malonyl-CoA) into a polyketide chain, which then cyclizes to form the characteristic styrylpyrone scaffold of hispidin. mdpi.comencyclopedia.pub

Dehydrogenase enzymes are crucial for the hispidin synthesis pathway. nih.gov Proteomic analysis of P. igniarius revealed that several specific dehydrogenases (identified as GME1855_g, GME4242_g, GME4316_g, and GME9582_g) were essential and their expression increased during the period of hispidin production. nih.gov While their exact roles are still under investigation, dehydrogenases typically catalyze oxidation-reduction reactions, which are necessary steps in modifying the nascent polyketide chain or its precursors.

The conversion of hispidin into its more complex derivatives, such as this compound, is believed to involve oxygenase enzymes. nih.gov These enzymes catalyze the introduction of oxygen atoms into organic substrates. In this specific pathway, oxygenases are thought to oxidize phenolic compounds like hispidin, potentially forming reactive benzoquinone intermediates. These intermediates can then undergo further reactions, such as coupling with other molecules like 3,4-dihydroxybenzaldehyde, leading to the formation of diverse compounds with novel chemical skeletons, including this compound. nih.gov

A key enzymatic step in one of the proposed hispidin biosynthetic pathways is an aldol (B89426) condensation. researchgate.netlumenlearning.com A specific enzyme, named PheG, has been identified and characterized from Phellinus igniarius. researchgate.netnih.gov This enzyme functions as an aldol condensation synthase. It has been demonstrated in vitro that PheG catalyzes the crucial carbon-carbon bond formation between triacetic acid lactone (TAL) and 3,4-dihydroxybenzaldehyde to directly generate hispidin. researchgate.netnih.gov This discovery provides a specific enzymatic basis for the condensation step, clarifying a significant part of the hispidin biosynthetic puzzle.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Phelligridin D

The total synthesis of this compound has been achieved through a concise and scalable pathway. rsc.orgrsc.org The general retrosynthetic approach involves dissecting the molecule into key building blocks that can be coupled together. rsc.org Specifically, this compound can be derived from dimethylphelligridin A through an aldol-type condensation with a corresponding benzaldehyde (B42025). rsc.org Dimethylphelligridin A, in turn, is synthesized via a Suzuki-Miyaura coupling reaction between a boronate ester and a bromopyrone. rsc.org

Several modern synthetic reactions are pivotal to the successful synthesis of this compound. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of the synthesis, enabling the formation of a key carbon-carbon bond to construct the dimethylphelligridin A precursor. rsc.orgtcichemicals.comlibretexts.org The reaction typically involves the coupling of an organoboron compound (like a boronate ester) with an organic halide (such as a bromopyrone) in the presence of a palladium catalyst and a base. rsc.orgtcichemicals.com This method is valued for its mild reaction conditions and functional group tolerance. tcichemicals.com

Aldol-Type Condensation: This reaction is crucial for constructing the final this compound skeleton by coupling dimethylphelligridin A with an appropriate aldehyde. rsc.orgresearchgate.net This step forms the styryl moiety characteristic of the this compound structure.

Palladium-Catalyzed Cross-Coupling: Beyond the specific Suzuki-Miyaura coupling, palladium catalysis is a recurring theme in the synthesis of this compound and its analogs. oup.comrsc.orgorganic-chemistry.org These reactions are fundamental for creating the complex polycyclic framework of the molecule.

Despite the successful synthesis, several challenges complicate the process, particularly for large-scale production. rsc.org

Olefin Isomerization: The trans olefin bond within the this compound structure is susceptible to isomerization, particularly when exposed to light. rsc.orgrsc.org This can lead to the formation of undesired stereoisomers, which can be difficult to separate from the target compound. organic-chemistry.orgsigmaaldrich.com

To navigate the challenges of synthesis, particularly the solubility issues, protecting group chemistry plays a vital role. nih.govpressbooks.puborganic-chemistry.org

Methoxymethyl (MOM) Ethers: In a more refined synthetic route for this compound, phenolic hydroxyl groups were protected as methoxymethyl (MOM) ethers. rsc.org This strategy significantly improved the solubility of the intermediates, allowing the aldol-type reaction to proceed in high yield. rsc.orgrsc.org The MOM groups can be removed under mild acidic conditions in the final step to yield this compound. rsc.org The use of protecting groups is a common strategy in the synthesis of complex molecules to temporarily mask reactive functional groups. nih.govorganic-chemistry.org

Challenges in Synthetic Routes (e.g., Solubility Limitations, Olefin Isomerization)

Synthetic Approaches to this compound Analogues

The synthetic strategies developed for this compound are adaptable for creating a variety of analogs. rsc.orgnih.gov By modifying the coupling partners in both the Suzuki-Miyaura coupling and the aldol-type condensation reactions, a diverse library of phelligridin analogs can be synthesized. rsc.orgrsc.org For instance, by using different aldehydes in the aldol (B89426) condensation step, analogs with varied substitution patterns on the phenyl ring can be produced. rsc.org This flexibility is crucial for exploring the structure-activity relationships of this class of compounds. rsc.orgoup.com Recently, a novel approach using a Ruthenium(II)-catalyzed C-H activation/[4 + 2] annulation has been reported for the bioinspired synthesis of phelligridin analogues, offering a one-step construction from readily available materials. acs.org

Semi-synthetic Modifications and Derivatization Studies for Structure-Activity Relationships

The establishment of a scalable synthetic route for this compound and its analogs has paved the way for detailed structure-activity relationship (SAR) studies. rsc.orgoup.com By comparing the biological activity of this compound with its synthetic precursors and analogs, researchers can identify the key structural features necessary for its bioactivity. rsc.org

Initial studies have shown that the entire structure of this compound appears to be essential for its cytotoxic effects. rsc.orgrsc.org For example, neither phelligridin A (representing the left segment of the molecule) nor hispidin (B607954) (similar to the right segment) individually showed significant cytotoxicity. rsc.org This suggests that the combination of the two segments is crucial for the observed biological activity. rsc.org Further SAR studies are ongoing to explore the full potential of phelligridin compounds as leads for new therapeutic agents. rsc.orgrsc.org

Table of Key Synthetic Reactions and Challenges

| Category | Description | Relevance to this compound Synthesis |

| Key Reactions | ||

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. | Forms the core structure of dimethylphelligridin A, a key intermediate. rsc.orglibretexts.org |

| Aldol-Type Condensation | Reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl, often followed by dehydration. | Connects the dimethylphelligridin A unit with a benzaldehyde derivative to complete the this compound skeleton. rsc.org |

| Synthetic Challenges | ||

| Solubility | The ability of a substance to dissolve in a solvent. | This compound and its intermediates have very low solubility, which complicates reactions and purification. rsc.orgrsc.org |

| Olefin Isomerization | The conversion of one geometric isomer of an alkene to another. | The trans-olefin in this compound can isomerize to the cis form, especially under light, creating impurities. rsc.orgrsc.org |

| Protective Groups | ||

| Methoxymethyl (MOM) ether | A protecting group for alcohols and phenols. | Used to protect phenolic hydroxyls, improving the solubility of intermediates and overall yield. rsc.orgrsc.org |

Pharmacological and Biological Activities Pre Clinical Investigations

Modulation of Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases. Phelligridin D has demonstrated the ability to influence key components of the oxidative stress response.

This compound has been shown to possess direct antioxidant properties by scavenging reactive oxygen species. nih.govresearchgate.net In studies involving human periodontal ligament cells and mesangial cells under high glucose conditions, this compound treatment led to a reduction in ROS levels. nih.govresearchgate.net This suggests that the compound can directly neutralize these damaging molecules. Research has indicated that this compound can attenuate oxidative stress by reducing the levels of both ROS and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

Beyond direct scavenging, this compound has been found to enhance the activity of the body's own antioxidant defense systems. In high-glucose-treated mesangial cells, treatment with this compound resulted in elevated activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide and molecular oxygen, while catalase breaks down hydrogen peroxide into water and oxygen. nih.gov By boosting the activity of these enzymes, this compound helps to mitigate the cellular damage caused by oxidative stress. researchgate.netnih.gov

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes in High-Glucose Treated Mesangial Cells

| Treatment Group | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity |

|---|---|---|

| Control | Baseline | Baseline |

| High Glucose | Decreased | Decreased |

| High Glucose + this compound | Increased (compared to High Glucose group) researchgate.netnih.gov | Increased (compared to High Glucose group) researchgate.netnih.gov |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response. This compound has been identified as an activator of this pathway. researchgate.netnih.gov In mesangial cells exposed to high glucose, this compound was observed to activate Nrf2. researchgate.netnih.gov This activation is crucial for its protective effects against oxidative stress. researchgate.net Further studies using siRNA interference demonstrated that in cells where Nrf2 was silenced, this compound was unable to effectively reduce the high levels of ROS and MDA. tandfonline.com This finding strongly suggests that the antioxidant effects of this compound are mediated, at least in part, through the activation of the Nrf2 pathway. tandfonline.com

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase)

Regulation of Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in many diseases. This compound has been investigated for its potential to modulate key signaling pathways involved in the inflammatory process.

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways, are central to the regulation of inflammatory responses. nih.govfrontiersin.org Research on lipopolysaccharide (LPS)-induced human periodontal ligament cells has shown that this compound can downregulate the ERK1/2 and JNK pathways. nih.gov This inhibition of MAPK signaling contributes to the anti-inflammatory effects of the compound. nih.gov

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that plays a pivotal role in regulating the immune response to infection and inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to block the translocation of NF-κB from the cytosol to the nucleus in LPS-induced human periodontal ligament cells. nih.gov This suppression of NF-κB activation is a key mechanism underlying the anti-inflammatory properties of this compound. nih.govtandfonline.com

Table 2: Effect of this compound on Inflammatory Signaling Pathways in LPS-Induced Human Periodontal Ligament Cells

| Signaling Pathway | Effect of this compound | Reference |

|---|---|---|

| ERK1/2 (MAPK) | Downregulation | nih.gov |

| JNK (MAPK) | Downregulation | nih.gov |

| NF-κB Translocation | Blocked | nih.gov |

Downregulation of Inflammatory Mediators (e.g., ICAM-1, VCAM-1, TNF-α, IL-1β)

This compound has demonstrated significant anti-inflammatory properties in pre-clinical in vitro models, particularly in human periodontal ligament cells (HPDLCs). Under inflammatory conditions induced by lipopolysaccharide (LPS) or high glucose, this compound effectively downregulates the expression of key inflammatory mediators. nih.govnih.gov Studies have shown that treatment with this compound leads to a decrease in the production of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are crucial for leukocyte recruitment during inflammation. nih.govresearchgate.net

In HPDLCs subjected to glucose-induced oxidative stress, which mimics a diabetic-related periodontal disease environment, the expression of ICAM-1, VCAM-1, tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) was notably induced. nih.govbvsalud.org The introduction of this compound to this environment successfully restored the levels of these inflammatory molecules. nih.govbvsalud.org This anti-inflammatory action is partly attributed to the downregulation of the extracellular signal-regulated kinase (ERK) and c-jun N-terminal kinases (JNK) pathways, which in turn blocks the translocation of the nuclear factor kappa-B (NF-κB) from the cytosol to the nucleus. nih.govkoreascience.kr NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for ICAM-1, VCAM-1, TNF-α, and IL-1β. koreascience.krmdpi.com

Influence on Cellular Proliferation in Malignant Cell Lines (In Vitro)

Cytotoxicity Mechanisms

In studies evaluating its effect on lung cancer (A549) and cervical cancer (HeLa S3) cells, this compound demonstrated notable cytotoxicity. rsc.org The mechanism appears to be distinct from that of its constituent parts, which are non-cytotoxic on their own, indicating a unique mode of action for the complete this compound molecule. rsc.orgresearchgate.net

Structure-Activity Relationships Governing Cytotoxic Effects

The cytotoxic effects of this compound are highly dependent on its specific chemical structure. Research involving the synthesis and biological evaluation of this compound and its analogues has provided significant insights into its structure-activity relationship (SAR). rsc.orgresearchgate.net

A key finding is that the entire molecular framework of this compound is essential for its bioactivity. rsc.orgresearchgate.net The molecule can be conceptually divided into a "left segment" (structurally related to phelligridin A) and a "right segment" (structurally related to hispidin). rsc.orgresearchgate.net When tested independently, both phelligridin A and hispidin (B607954) show no cytotoxic activity against A549 and HeLa S3 cancer cells. rsc.org However, when these segments are combined to form the tricyclic structure of this compound, potent cytotoxicity emerges. rsc.org This indicates that the combination and fusion of the two pyrone-containing ring systems are indispensable for its anti-proliferative effects. rsc.orgresearchgate.net Further studies have clarified that the catechol group on the "left hand side" of the molecule is also essential for the observed cytotoxicity. researchgate.net

| Compound | Structural Feature | Cytotoxicity (IC₅₀) against A549 Cells | Cytotoxicity against HeLa S3 Cells |

|---|---|---|---|

| This compound | Complete fused tricyclic structure | 1.1 μM rsc.org | Active rsc.org |

| Phelligridin C | Analogue of this compound | 1.6 μM rsc.org | Active rsc.org |

| Phelligridin A | "Left segment" of this compound | Inactive rsc.org | Inactive rsc.org |

| Hispidin | "Right segment" of this compound | Inactive rsc.org | Inactive rsc.org |

Effects on Bone and Periodontal Tissue Homeostasis

Modulation of Periodontal Ligament Cell Function and Differentiation

This compound has shown a restorative and protective effect on human periodontal ligament cells (HPDLCs), which are crucial for maintaining the integrity and health of the tissues supporting the teeth. nih.govnih.gov In vitro, HPDLCs exposed to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or high glucose conditions, exhibit reduced function and differentiation capacity. nih.govnih.gov this compound treatment helps to counteract these negative effects. nih.govnih.gov

The compound's anti-inflammatory and antioxidant properties contribute to the promotion of periodontal differentiation in HPDLCs. nih.gov It has been shown to enhance cementogenesis, the formation of cementum, as evidenced by the restored expression of cementum protein-1 in HPDLCs under glucose-induced stress. nih.gov Furthermore, this compound promotes the osteogenic (bone-forming) differentiation of these cells, which is a vital function for periodontal repair and regeneration. nih.govnih.gov This effect is mediated, in part, by the upregulation of autophagy, a cellular self-cleaning process that helps maintain cellular homeostasis under stress. nih.govbvsalud.org

Osteoblastogenesis Enhancement (e.g., Alkaline Phosphatase Activity, Matrix Mineralization, Bone Morphogenetic Protein/Osterix/Runx-2 Expression in MC-3T3 E1 Cells)

This compound actively promotes the differentiation of pre-osteoblastic cells into mature osteoblasts, a process known as osteoblastogenesis. tandfonline.comnih.gov In studies using the MC-3T3 E1 pre-osteoblast cell line, a standard model for bone formation research, this compound was found to significantly enhance several key markers of osteoblast differentiation and function. tandfonline.comnih.govresearchgate.net

Treatment with this compound increased the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. tandfonline.comnih.gov It also enhanced matrix mineralization, the process of calcium deposition that forms the hard, calcified extracellular matrix of bone, as measured by alizarin (B75676) red S staining. tandfonline.com At the molecular level, this compound upregulates the expression of critical transcription factors and signaling proteins that drive osteogenesis. This includes increasing the levels of Bone Morphogenetic Protein-2 (BMP-2) and Bone Morphogenetic Protein-7 (BMP-7), as well as the downstream master transcription factors Osterix (Osx) and Runt-related transcription factor 2 (Runx-2). tandfonline.comnih.govmdpi.comcjter.com These factors are essential for orchestrating the gene expression program that leads to a mature osteoblast phenotype. frontiersin.orgjrd.or.kr

| Marker of Osteoblastogenesis | Effect of this compound in MC-3T3 E1 Cells | Reference |

|---|---|---|

| Alkaline Phosphatase (ALP) Activity | Enhanced | tandfonline.comnih.gov |

| Matrix Mineralization (Calcium Deposition) | Enhanced | tandfonline.com |

| Bone Morphogenetic Protein-2 (BMP-2) Expression | Increased | tandfonline.comnih.gov |

| Bone Morphogenetic Protein-7 (BMP-7) Expression | Increased | tandfonline.comnih.gov |

| Osterix (Osx) Expression | Increased | tandfonline.comnih.gov |

| Runt-related transcription factor 2 (Runx-2) Expression | Increased | tandfonline.comnih.gov |

Osteoclastogenesis Inhibition

This compound has demonstrated the ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. tandfonline.comresearchgate.net In in vitro studies using bone marrow macrophages (BMMs), this compound was shown to suppress the differentiation of these precursor cells into mature osteoclasts. tandfonline.com

A key mechanism in this inhibition is the downregulation of the Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL). tandfonline.comnih.gov RANKL is a critical cytokine that binds to its receptor, RANK, on osteoclast precursors, triggering signaling pathways that lead to their differentiation and activation. tandfonline.comnih.gov this compound has been found to decrease the expression of RANKL in MC-3T3 E1 cells, thereby interfering with this essential signaling cascade. tandfonline.comnih.gov By inhibiting RANKL expression, this compound effectively reduces the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts in a dose-dependent manner. tandfonline.com Furthermore, this compound increases the secretion of osteoprotegerin (OPG), a decoy receptor for RANKL that prevents it from binding to RANK and thus suppresses osteoclastogenesis. tandfonline.comresearchgate.net

The table below summarizes the effects of this compound on key markers of osteoclastogenesis.

| Cell Line | Treatment | Key Findings | Reference |

| MC-3T3 E1 | This compound | Decreased expression of RANKL. | tandfonline.comnih.gov |

| Bone Marrow Macrophages (BMMs) | This compound with RANKL and M-CSF | Dose-dependent inhibition of TRAP-positive multinucleated osteoclast formation. | tandfonline.com |

Osseointegration Enhancement (In Vivo Rat Model)

The potential of this compound to promote bone formation has been investigated in an in vivo rat model, specifically focusing on the osseointegration of dental implants. tandfonline.comresearchgate.netnih.gov In these studies, titanium dental implants coated with this compound were implanted into the mandibles of rats. nih.govtandfonline.com

Micro-computed tomography (µ-CT) analysis revealed that the this compound-loaded implants led to a time-dependent increase in new bone formation and mineralization around the implant site compared to uncoated implants. tandfonline.comresearchgate.net Histological and immunohistochemical staining further confirmed these findings, showing enhanced bone regeneration and secure implantation with the this compound-coated implants. tandfonline.comnih.gov

The mechanism behind this enhanced osseointegration is linked to this compound's ability to promote osteoblast differentiation and inhibit osteoclast activity. tandfonline.comresearchgate.net In the rat model, increased levels of bone morphogenic protein-2 (BMP-2), BMP-7, and OPG were observed around the this compound-loaded implants. tandfonline.comnih.gov Concurrently, the expression of RANKL was suppressed, indicating an inhibition of osteolysis (bone resorption) around the implant. tandfonline.comresearchgate.net These findings suggest that this compound creates a favorable microenvironment for bone regeneration, leading to improved osseointegration. tandfonline.comresearchgate.netnih.gov

The table below details the findings from the in vivo rat model study.

| Animal Model | Implant | Assessment Methods | Key Findings | Reference |

| Rat Mandible | This compound-loaded nanotube titanium implant | µ-CT, H&E staining, Immunohistochemical staining | Increased new bone formation and mineralization. Enhanced levels of BMP-2, BMP-7, and OPG. Suppressed expression of RANKL. | tandfonline.comnih.gov |

Anti-Aggregation Effects on Amyloid-β Peptides

There is emerging interest in the potential of natural compounds to interfere with the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. While direct studies on this compound's effect on Aβ aggregation are limited, the broader class of polyphenols, to which this compound belongs, has been shown to possess anti-amyloidogenic properties. biomolther.orgmdpi.com Polyphenolic compounds can interact with Aβ peptides through hydrogen bonds and hydrophobic interactions, potentially inhibiting their conformational change into β-sheet structures and subsequent fibrillation. mdpi.com

Further research is needed to specifically elucidate the anti-aggregation effects of this compound on amyloid-β peptides and to understand its potential as a neuroprotective agent.

Other Investigated Biological Activities

Pre-clinical studies have explored a variety of other potential biological activities of this compound.

Antimicrobial: this compound has been reported to exhibit antimicrobial properties. ontosight.ainih.gov Studies have shown its potential activity against various microbial strains, although the specific mechanisms and spectrum of activity require further investigation. researchgate.netsemanticscholar.org

Anti-diabetic via Oxidative Stress: this compound has shown promise in mitigating complications associated with diabetes by combating oxidative stress. nih.govresearchgate.netnih.gov In studies using human periodontal ligament cells (HPDLCs) cultured under high glucose conditions, this compound was found to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov By attenuating oxidative stress, this compound helps to restore cellular function and viability in high-glucose environments. nih.govresearchgate.net

Anti-influenza: this compound has demonstrated anti-influenza activity. sci-hub.sescinews.uznih.gov It has been shown to inhibit the neuraminidase activity of different influenza virus strains, including H1N1, H5N1, and H3N2, in a dose-dependent manner. scinews.uznih.gov Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it a key target for antiviral drugs. scinews.uz this compound also reduced the virus-induced cytopathic effect in Madin-Darby Canine Kidney (MDCK) cells. scinews.uznih.gov

Anti-obesity: Extracts from Phellinus baumii, a source of this compound, have been shown to have anti-obesity effects in high-fat diet-fed mice. tandfonline.comresearchgate.net While the direct role of this compound in this effect is not fully elucidated, the broader extract demonstrated potential in this area. researchgate.net

Anti-platelet: The mushroom Phellinus baumii, from which this compound is isolated, has been reported to possess anti-platelet activities. nih.govtandfonline.com This suggests that its constituent compounds, including this compound, may contribute to the inhibition of platelet aggregation, a process central to thrombosis. plos.orgnih.gov

The table below provides a summary of these additional investigated biological activities.

| Biological Activity | Model System | Key Findings | Reference |

| Antimicrobial | Microbial strains | Exhibited antimicrobial effects. | ontosight.ainih.govresearchgate.netsemanticscholar.org |

| Anti-diabetic (via oxidative stress) | Human Periodontal Ligament Cells (HPDLCs) in high glucose | Reduced ROS and MDA; increased SOD and CAT activity. | nih.govresearchgate.netnih.gov |

| Anti-influenza | H1N1, H5N1, H3N2 neuraminidase assays; MDCK cells | Inhibited neuraminidase activity; reduced viral cytopathic effect. | sci-hub.sescinews.uznih.gov |

| Anti-obesity | High-fat diet-fed mice (P. baumii extract) | Reduced obesity. | tandfonline.comresearchgate.net |

| Anti-platelet | In vitro assays (P. baumii extract) | Exhibited anti-platelet aggregation activity. | nih.govtandfonline.com |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for the separation and purification of phelligridin D from complex mixtures, such as extracts of the Phellinus baumii mushroom. nih.gov High-Performance Liquid Chromatography (HPLC) is a key technique used in this process.

Following initial extraction and fractionation using solvents like methanol (B129727), n-hexane, and ethyl acetate (B1210297), and preliminary purification on a Sephadex LH-20 column, reversed-phase HPLC is employed for the final purification of this compound. nih.gov An optimized HPLC method can effectively distinguish this compound from its precursor, hispidin (B607954), and other related compounds. nih.gov For instance, in one method, this compound exhibited a retention time of 23.4 minutes, while hispidin eluted at 19.7 minutes. nih.gov HPLC coupled with a Diode Array Detector (HPLC-DAD) has also been used to identify this compound in fungal extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both identifying and quantifying this compound. LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) has been utilized to tentatively detect this compound in extracts of Phellinus tuberculosus. researchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry, providing a high degree of sensitivity and specificity.

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| HPLC | Retention Time | 23.4 min | nih.gov |

Spectroscopic and Spectrometric Approaches

The structural elucidation of this compound is heavily reliant on spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine the molecular formula of this compound as C₂₀H₁₂O₈, based on the detection of a quasi-molecular ion peak at m/z 379.0466 [M-H]⁻. nih.gov The molecular weight is approximately 380.3 g/mol . nih.gov Proton Nuclear Magnetic Resonance (¹H-NMR) spectra provide detailed information about the chemical environment of hydrogen atoms within the molecule, which is crucial for confirming its structure. nih.govmdpi.com Carbon-13 NMR (¹³C-NMR) spectra are also available, offering insights into the carbon skeleton of the compound. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is another technique employed in the analysis of this compound. It has been used to monitor the release of this compound from titanium surfaces, with a known concentration detected at 260 nm. tandfonline.com The UV-Vis spectrum provides information about the electronic transitions within the molecule. tandfonline.comresearchgate.net

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| HRESIMS | [M-H]⁻ Ion Peak (m/z) | 379.0466 | nih.gov |

| UV-Vis Spectrophotometry | Detection Wavelength | 260 nm | tandfonline.com |

Proteomic Profiling in Biosynthesis Research

To understand the biosynthesis of hispidin and its derivatives, including this compound, in fungi like Phellinus igniarius, advanced proteomic techniques are employed. nih.gov Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is a powerful method used for this purpose. nih.govnih.govimrpress.com

In a study investigating the effect of feeding a precursor molecule on protein expression in P. igniarius, iTRAQ analysis led to the identification of 1880 proteins from 5630 peptides. nih.gov This comprehensive analysis revealed 270 differentially expressed proteins, primarily related to energy metabolism, oxidative phosphorylation, and environmental stress responses. nih.gov This proteomic approach provides valuable insights into the enzymatic machinery, such as oxygenases, that may be involved in the conversion of hispidin to its derivatives like this compound. nih.gov

Biochemical Assays for Functional Characterization

The biological functions of this compound are investigated using a variety of biochemical assays. These assays are critical for characterizing its effects on cellular processes, such as osteoblast differentiation and its antioxidant properties.

Alkaline Phosphatase (ALP) Activity Assay: ALP is a key marker of osteoblast differentiation. tandfonline.com The effect of this compound on ALP activity is measured in cell lysates using a colorimetric assay, where the absorbance is read at 405 nm. nih.gov Studies have shown that this compound can enhance ALP activity in human periodontal ligament cells (HPDLCs) and MC-3T3 E1 osteoblast-like cells, suggesting it promotes osteogenic differentiation. nih.govtandfonline.com

Alizarin (B75676) Red Staining: This staining method is used to visualize and quantify calcium deposition, an indicator of matrix mineralization by osteoblasts. nih.govtandfonline.com HPDLCs or MC-3T3 E1 cells are treated with this compound and then stained with Alizarin Red S. nih.govtandfonline.com this compound has been shown to restore and enhance mineralization in these cells, even under conditions of oxidative stress. nih.govtandfonline.com

Reactive Oxygen Species (ROS) Assays: The antioxidant properties of this compound are assessed by measuring its ability to reduce the levels of reactive oxygen species. nih.govresearchgate.net For instance, the production of hydrogen peroxide (H₂O₂) can be quantified using commercially available kits. nih.gov Research indicates that this compound exhibits antioxidant effects by reducing ROS activity in HPDLCs. nih.govnih.gov

Molecular Biology Techniques for Mechanistic Elucidation

To delve into the molecular mechanisms underlying the observed biological effects of this compound, various molecular biology techniques are utilized.

Western Blot Analysis: This technique is extensively used to detect and quantify specific proteins in cell extracts. nih.govtandfonline.com It allows researchers to investigate how this compound affects the expression levels of proteins involved in inflammation, osteogenesis, and autophagy. nih.govtandfonline.com For example, Western blotting has revealed that this compound can restore the expression of osteogenic markers like bone morphogenetic proteins (BMP-2, BMP-7) and runt-related transcription factor-2 (RUNX-2), as well as autophagy-related proteins (ATG5, LC3I/II, beclin-1) in HPDLCs under glucose-induced oxidative stress. nih.gov Similarly, it has been shown to increase the expression of osteogenic markers in MC-3T3 E1 cells. tandfonline.com

Future Research Directions and Potential Applications

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthetic pathway of phelligridin D and other related hispidin (B607954) derivatives in fungi is not yet fully understood. While it is suggested that the pathway is linked to the cinnamate (B1238496) pathway for phenylalanine metabolism, the specific genes and enzymes involved require further investigation. nih.gov One study pointed to the potential role of certain oxygenases in the synthesis of this compound's structural derivatives. nih.gov

Future research should focus on:

Genomic and Proteomic Analyses: Employing techniques like iTRAQ (isobaric tags for relative and absolute quantification) proteomics to identify and characterize the enzymes, such as polyketide synthases and dehydrogenases, that are essential for the biosynthesis of hispidin, a likely precursor to this compound. nih.gov

Gene Knockout and Overexpression Studies: Manipulating the expression of candidate genes in the host fungi to confirm their role in the this compound biosynthetic pathway.

Enzymatic Assays: Isolating and characterizing the specific enzymes to understand their substrate specificity, catalytic mechanisms, and regulatory properties.

Development of Novel Synthetic Routes for Improved Yields and Stereoselectivity

Efficient and scalable synthesis of this compound is essential for its further biological evaluation and potential therapeutic development. rsc.org While total syntheses of this compound have been achieved, challenges such as low solubility of intermediates and isomerization of the trans olefin remain. rsc.orgresearchgate.net

Future synthetic efforts should aim to:

Explore Novel Catalytic Methods: Investigate the use of modern catalytic methods, such as N-Heterocyclic Carbene (NHC) catalysis, which have shown promise in the synthesis of related 2-pyrone structures. researchgate.net

Develop Stereoselective Approaches: Design synthetic routes that provide precise control over the stereochemistry of the molecule, which can be crucial for its biological activity.

Comprehensive Structure-Activity Relationship Studies with Diverse Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for designing more potent and selective analogues. rsc.org Initial studies have suggested that the entire molecular structure is essential for its cytotoxic effects. researchgate.netrsc.org

Future research should involve:

Synthesis of a Diverse Analogue Library: Systematically modify different parts of the this compound scaffold, including the pyrone rings and the catechol group, to create a wide range of analogues. rsc.orgrsc.orgoup.com

Biological Screening: Evaluate the synthesized analogues in a variety of biological assays to determine how structural modifications impact their activity, for example, in cancer cell growth inhibition or anti-inflammatory responses. researchgate.netresearchgate.net

Identification of Key Pharmacophores: Pinpoint the specific structural features responsible for the desired biological effects to guide the design of next-generation compounds.

Deeper Investigation into Cellular and Molecular Mechanisms

While this compound has been shown to possess anti-inflammatory and antioxidant properties, a more profound understanding of its cellular and molecular targets is needed. researchgate.netcbs.dk Studies have indicated that it can modulate various signaling pathways.

Key areas for future investigation include:

Target Identification: Utilize techniques like affinity chromatography and proteomics to identify the specific proteins and cellular components that directly interact with this compound.

Signaling Pathway Analysis: Further elucidate how this compound influences key signaling pathways, such as the Nrf2 pathway involved in oxidative stress response and the NF-κB pathway associated with inflammation. researchgate.netmdpi.comnih.gov For instance, in human periodontal ligament cells, this compound was found to decrease inflammatory molecules by downregulating the ERK and JNK pathways and blocking NF-κB translocation. cbs.dk

Cellular Process Modulation: Investigate the effects of this compound on a broader range of cellular processes, including apoptosis, cell cycle regulation, and autophagy.

Exploration of Targeted Delivery Systems (e.g., Nanoparticle-Based Systems)

The therapeutic efficacy of this compound could be significantly enhanced through the use of targeted drug delivery systems. These systems can improve the compound's solubility, stability, and bioavailability, while also directing it to specific tissues or cells, thereby minimizing off-target effects.

Future research in this area should focus on:

Nanoparticle Formulation: Developing various nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, to encapsulate this compound.

Surface Functionalization: Modifying the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides) to achieve site-specific delivery to diseased tissues, such as tumors or inflamed joints.

In Vitro and In Vivo Evaluation: Assessing the release kinetics, stability, and efficacy of the formulated this compound-loaded nanoparticles in relevant cell culture and animal models. A study has already explored loading this compound onto nanotube titanium implants to enhance osseointegration. tandfonline.comnih.gov

Advanced Pre-clinical Research in Specific Disease Models

To translate the promising in vitro findings into clinical applications, extensive pre-clinical research in relevant animal models is necessary. sciopen.com

Future pre-clinical studies should encompass:

Diabetic Complications: Building on research showing this compound's protective effects in mesangial cells under high glucose, further investigation in animal models of diabetic nephropathy is warranted. researchgate.netnih.gov this compound has been shown to attenuate oxidative stress and the accumulation of extracellular matrix components. nih.gov

Inflammatory Diseases: Evaluating the therapeutic potential of this compound in animal models of chronic inflammatory conditions, such as arthritis or inflammatory bowel disease, based on its known anti-inflammatory properties. cbs.dk

Neurodegenerative Diseases: Investigating the neuroprotective effects of this compound in models of diseases like Alzheimer's, given that a related compound, hispidin, has shown inhibitory activity against BACE1, an enzyme involved in amyloid-β production. rsc.orgrsc.org

Oncology: Conducting in vivo studies in various cancer models to assess the anti-tumor efficacy, and mechanism of action of this compound and its potent analogues. ontosight.ai

Integration with Computational Chemistry and In Silico Approaches

Computational methods can play a vital role in accelerating the discovery and development of this compound-based therapeutics. worldscientific.com

Future computational research should include:

Molecular Docking and Dynamics Simulations: Using these techniques to predict the binding modes of this compound and its analogues with their biological targets, providing insights into the molecular basis of their activity. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound analogues with their biological activities, enabling the prediction of the potency of novel compounds.

ADMET Prediction: Employing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound derivatives, helping to prioritize compounds with favorable drug-like properties for synthesis and testing.

Q & A

Q. What analytical methods are used to identify and characterize phelligridin D in natural extracts?

this compound is typically identified using liquid chromatography-mass spectrometry (LC-MS) for rapid screening and nuclear magnetic resonance (NMR) for structural elucidation. For example, LC-MS analysis of Phellinus spp. extracts revealed this compound as a major hispidin-derived compound, confirmed via comparison with spectral databases and authentic standards . NMR (¹H, ¹³C, and 2D experiments) is critical for resolving stereochemistry and verifying substituent positions, particularly the styrylpyrone backbone .

Q. What are the foundational synthetic routes for this compound, and what challenges arise during synthesis?

The total synthesis of this compound involves Suzuki–Miyaura coupling to assemble the styrylpyrone core and aldol-type condensation to introduce substituents. Key steps include:

- Coupling of boronate esters with α-pyrone precursors.

- Aldol condensation under basic conditions (e.g., LHMDS/THF or tBuOK/DMF), though insolubility of intermediates can hinder reaction progress . Challenges include low yields during dehydration steps and scalability issues, particularly in removing protective groups (e.g., methyl or MOM groups) without side reactions .

Q. What preliminary bioactivities have been reported for this compound?

this compound exhibits in vitro antioxidant activity, as demonstrated by DPPH and ABTS radical scavenging assays in Phellinus igniarius ethanol extracts . Its cytotoxicity against cancer cell lines (e.g., HeLa) has also been explored, with studies suggesting that the intact styrylpyrone structure is essential for activity .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved methodologically?

Discrepancies in bioactivity studies (e.g., antioxidant vs. cytotoxic effects) often stem from variations in extraction protocols, purity levels, or assay conditions. To address this:

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Yield optimization requires:

- Solvent selection : Switching from THF to polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Catalyst tuning : Using Pd(PPh₃)₄ for Suzuki coupling to reduce homocoupling byproducts.

- Protective group strategy : Replacing methyl groups with MOM (methoxymethyl) for easier deprotection under mild acidic conditions .

- Scalability : Batchwise addition of reagents and temperature control (−78°C to RT) to manage exothermic reactions.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs?

SAR studies highlight:

- The styrylpyrone core as critical for cytotoxicity; fragmentation abolishes activity .

- Methoxy groups at C-3 and C-4 enhance radical scavenging, while hydroxylation at C-8 correlates with antiproliferative effects . Computational docking and MD simulations can predict interactions with targets like topoisomerase II or Keap1-Nrf2 pathways, guiding rational modifications .

Q. What protocols ensure reproducibility in isolating this compound from fungal matrices?

Reproducible isolation requires:

- Extraction : Ethanol/water (7:3 v/v) at 80°C for 3 hours to maximize yield .

- Partitioning : Liquid-liquid extraction with ethyl acetate to enrich styrylpyrone compounds .

- Chromatography : Semi-preparative HPLC using C18 columns and gradient elution (ACN/H₂O + 0.1% formic acid) .

- Validation : Cross-referencing retention times and UV spectra (λ~280 nm) with authenticated standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.